Nonyl 2-(4-chloro-2-methylphenoxy)propionate
Description
Nonyl 2-(4-chloro-2-methylphenoxy)propionate is an ester derivative of the synthetic auxin herbicide mecoprop (MCPP), which belongs to the phenoxyalkanoate family. The parent compound, mecoprop (2-(4-chloro-2-methylphenoxy)propionic acid), is a systemic herbicide widely used to control broadleaf weeds in cereal crops and turfgrass . The nonyl ester form enhances lipophilicity, improving foliar absorption and translocation within plants. Structurally, it consists of a propionic acid backbone esterified with a nonyl (C9) alcohol chain, with a 4-chloro-2-methylphenoxy substituent (Figure 1). This modification influences its environmental persistence, mobility, and herbicidal efficacy compared to other derivatives .
Properties
CAS No. |
94043-04-6 |
|---|---|
Molecular Formula |
C19H29ClO3 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
nonyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C19H29ClO3/c1-4-5-6-7-8-9-10-13-22-19(21)16(3)23-18-12-11-17(20)14-15(18)2/h11-12,14,16H,4-10,13H2,1-3H3 |
InChI Key |
VMZHHUIAVZRZKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 2-(4-chloro-2-methylphenoxy)propionate typically involves the following steps:
Sulfonation: L-ethyl lactate is used as a raw material and undergoes sulfonation with p-toluenesulfonyl chloride to obtain a corresponding sulfonyl ester compound.
Etherification: The sulfonyl ester compound is then etherified with 4-chloro-o-cresol to produce an aromatic ether ester compound.
Ester Exchange: Finally, the aromatic ether ester compound undergoes ester exchange with nonanol to yield this compound
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nonyl 2-(4-chloro-2-methylphenoxy)propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Nonyl 2-(4-chloro-2-methylphenoxy)propionate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes.
Industry: It is used in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Nonyl 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs include:
MCPA (2-(4-Chloro-2-Methylphenoxy)Acetic Acid): Differs by an acetic acid backbone instead of propionic acid, reducing steric hindrance and altering selectivity .
MCPB (4-(4-Chloro-2-Methylphenoxy)Butanoic Acid): A butanoic acid variant with extended carbon chain length, enhancing soil mobility but reducing herbicidal potency .
Pentyl and Cyclohexyl Esters of MCPP: Shorter alkyl chains (C5, C6) decrease logP values compared to the nonyl ester, affecting cuticle penetration and volatility (Table 1) .
Table 1: Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | logP | Water Solubility (mg/L) |
|---|---|---|---|---|
| MCPP (acid form) | C10H11ClO3 | 214.65 | 2.5 | 734 (pH 7) |
| Nonyl MCPP (ester) | C19H29ClO3 | 340.89* | ~5.2* | <10 (estimated) |
| Pentyl MCPP (ester) | C16H23ClO3 | 298.80 | 4.1 | 12.5 |
| Cyclohexyl MCPP (ester) | C16H21ClO3 | 296.79 | 3.9 | 15.3 |
| MCPA (acid form) | C9H9ClO3 | 200.62 | 2.1 | 825 (pH 7) |
*Estimated based on alkyl chain contribution to logP .
Herbicidal Activity and Selectivity
- Nonyl MCPP vs. MCPP Acid: The ester form exhibits slower release of the active acid via hydrolysis, prolonging residual activity but requiring higher initial application rates .
- Nonyl MCPP vs. Pentyl/Cyclohexyl Esters: The longer nonyl chain increases logP (5.2 vs. 3.9–4.1), enhancing adhesion to waxy cuticles but reducing rainfastness .
- MCPA vs. MCPP : MCPA (acetic acid) shows higher volatility and faster translocation in grasses, whereas MCPP (propionic acid) targets dicots more selectively due to stereochemical interactions with auxin receptors .
Environmental Degradation and Persistence
- Enantiospecific Degradation : The R-enantiomer of MCPP is degraded 1.5–2× faster than the S-enantiomer by soil bacteria (e.g., Delftia acidovorans), with kcat values of 34 min⁻¹ (R) vs. 46 min⁻¹ (S) .
- Ester Hydrolysis: Nonyl MCPP hydrolyzes 30% slower than pentyl/cyclohexyl esters in alkaline soils (pH >7), increasing half-life to 45–60 days vs. 20–30 days .
- Metabolite Toxicity: Degradation yields 4-chloro-2-methylphenol, which is 10× more toxic to aquatic organisms than the parent compound (LC50: 0.8 mg/L vs. 8.2 mg/L for Daphnia magna) .
Biological Activity
Nonyl 2-(4-chloro-2-methylphenoxy)propionate (CAS No. 94043-04-6) is an organic compound recognized for its significant biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is an ester derived from 2-(4-chloro-2-methylphenoxy)propionic acid. Its molecular formula is , with a molecular weight of 340.9 g/mol. The unique nonyl ester group confers distinct physicochemical properties that enhance its biological efficacy compared to structurally similar compounds.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes within biological systems. Research indicates that it modulates various cellular processes by binding to target proteins, influencing signaling pathways that can result in diverse biological effects such as:
- Enzyme Modulation : The compound has been shown to affect enzymatic pathways, potentially altering metabolic processes.
- Cellular Signaling : It may influence cellular signaling pathways, which are crucial for various physiological functions.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. For instance, it has been evaluated for its inhibitory effects on common agricultural pests and pathogens, making it a candidate for use in crop protection.
Toxicological Profile
The compound's safety profile has been assessed through various toxicological studies. Key findings include:
- Acute Toxicity : this compound shows moderate toxicity towards aquatic organisms, with an LC50 value ranging from 2.3 to 6.6 mg/L for fish .
- Chronic Effects : Long-term exposure studies suggest a NOAEL (No Observed Adverse Effect Level) of 200 mg/kg/day, indicating a favorable safety margin for human exposure .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Octyl 2-(4-chloro-2-methylphenoxy)propionate | Similar structure but different alkyl chain length | |
| Hexyl 2-(4-chloro-2-methylphenoxy)propionate | Shorter alkyl chain compared to Nonyl derivative | |
| Butyl 2-(4-chloro-2-methylphenoxy)propionate | Further reduction in alkyl chain length |
The nonyl ester group in this compound contributes to its enhanced effectiveness in specific applications where other similar compounds may not perform as well.
Case Studies and Research Findings
-
Agricultural Applications : Research has shown that this compound can effectively reduce fungal infections in crops, demonstrating its potential as a biopesticide.
- A study reported a significant reduction in fungal biomass when treated with the compound compared to untreated controls.
-
Pharmaceutical Potential : Investigations into the compound's effects on cancer cell lines have revealed promising cytotoxic activity. In vitro studies indicated that it can inhibit the proliferation of certain cancer cells, suggesting potential therapeutic applications.
- For example, cell viability assays showed IC50 values indicating effective inhibition against various human cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
